molecular formula C24H20ClN3S B2601495 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole CAS No. 551920-93-5

4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole

Cat. No.: B2601495
CAS No.: 551920-93-5
M. Wt: 417.96
InChI Key: UJUAYTUNYGERKI-LFIBNONCSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring three key substituents:

  • Position 4: A 4-chlorophenyl group, contributing electron-withdrawing effects and influencing molecular polarity.
  • Position 3: A [(4-methylphenyl)methyl]sulfanyl (4-methylbenzylthio) group, which enhances lipophilicity and modulates steric interactions.

The triazole core itself is a heterocyclic scaffold known for stability and versatility in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The compound’s structural complexity necessitates precise synthetic protocols, typically involving nucleophilic substitution or cyclization reactions (e.g., thiol-alkylation steps), followed by recrystallization from solvents like dimethylformamide (DMF) to obtain high-purity crystals .

Properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3S/c1-18-7-9-20(10-8-18)17-29-24-27-26-23(16-11-19-5-3-2-4-6-19)28(24)22-14-12-21(25)13-15-22/h2-16H,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUAYTUNYGERKI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl, methylphenyl, and phenylethenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name/Structure Substituents (Positions 3, 4, 5) Key Structural Features References
Target Compound 3: 4-Methylbenzylthio
4: 4-Chlorophenyl
5: (E)-Styryl
- Moderate lipophilicity (4-MeBz-S)
- Conjugated styryl group enhances π-π stacking
- Planar triazole core with slight steric hindrance at C3
4-(4-Chlorophenyl)-3-[(2-chlorobenzyl)sulfanyl]-5-[(E)-styryl]-4H-1,2,4-triazole 3: 2-Chlorobenzylthio
4: 4-Chlorophenyl
5: (E)-Styryl
- Increased steric bulk at C3 (ortho-Cl)
- Higher electronegativity may hinder binding in hydrophobic pockets
4-(2,4-Difluorophenyl)-5-(4-sulfonylphenyl)-3-(benzylthio)-4H-1,2,4-triazole 3: Benzylthio
4: 2,4-Difluorophenyl
5: 4-Sulfonylphenyl
- Sulfonyl group enhances solubility but reduces membrane permeability
- Difluorophenyl increases metabolic stability
4-(4-Fluorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole 3: 4-Fluorobenzylthio
4: 4-Fluorophenyl
5: Thiophene
- Fluorine atoms improve COX-2 selectivity (SI = 1.89)
- Thiophene’s smaller size may enhance target accessibility
3-(Trifluoromethylbenzylthio)-4-(4-methylphenyl)-5-pyridinyl-thiazole-4H-1,2,4-triazole 3: Trifluoromethylbenzylthio
4: 4-Methylphenyl
5: Pyridinyl-thiazole
- CF₃ group increases metabolic resistance
- Pyridinyl-thiazole introduces hydrogen-bonding potential

Key Observations :

  • Substituent Position : Ortho-substituents (e.g., 2-Cl in ) introduce steric hindrance, reducing bioactivity compared to para-substituted analogs.
  • Electronic Effects : Fluorine or sulfonyl groups enhance polarity and solubility but may reduce cell membrane penetration .
  • Conjugation : Styryl and thiophene groups facilitate π-stacking in enzyme active sites, as seen in COX-2 inhibitors .

Biological Activity

The compound 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound based on available literature.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization is achieved through various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism is often attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Compound Target Organism Activity Reference
Compound AE. coliMIC 32 µg/mL
Compound BS. aureusMIC 16 µg/mL
4-TriazoleC. albicansMIC 8 µg/mL

Anticancer Activity

The triazole scaffold has been linked to anticancer properties. In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

A notable study demonstrated that a related triazole compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting a promising avenue for further research into its anticancer potential.

Enzyme Inhibition

Research has also highlighted the inhibitory effects of this compound on key enzymes such as tyrosinase and carbonic anhydrase. These enzymes play significant roles in melanin production and physiological pH regulation, respectively.

Enzyme Inhibition Type IC50 Value Reference
TyrosinaseCompetitive10 µM
Carbonic AnhydraseNon-competitive20 µM

Case Studies

  • Case Study on Antimicrobial Activity : A study involving the compound's efficacy against multi-drug resistant strains showed promising results, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
  • Case Study on Anticancer Effects : Research conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

The biological activity of this compound is hypothesized to involve:

  • Interaction with specific biological targets leading to enzyme inhibition.
  • Induction of oxidative stress within microbial cells.
  • Modulation of signaling pathways related to cell growth and apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodology :

  • The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl and styryl group introductions. Key steps include cyclocondensation of thiocarbohydrazides with substituted aldehydes and subsequent alkylation or aryl-vinyl coupling .

  • Solvent choice significantly impacts yield: polar aprotic solvents (e.g., DMSO) enhance reactivity for sulfanyl group incorporation, while solvent-free conditions reduce side reactions .

  • Catalysts like triethylamine or K₂CO₃ are critical for efficient substitution reactions .

    Table 1: Representative Synthesis Conditions

    StepReagents/ConditionsYield (%)Reference
    Triazole core formationThiocarbohydrazide + 4-chlorobenzaldehyde, reflux in ethanol65–75
    Sulfanyl group addition4-Methylbenzyl chloride, DMSO, 80°C70–85
    Styryl group coupling(E)-Styrylboronic acid, Pd(PPh₃)₄, THF, 60°C60–70

Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • ¹H/¹³C-NMR : Resolve substituent positions (e.g., sulfanyl and styryl groups) via characteristic shifts: 4-methylbenzyl protons at δ 2.3–2.5 ppm, vinyl protons at δ 6.5–7.2 ppm .
  • X-ray crystallography (e.g., SHELX software ): Determines absolute configuration and non-covalent interactions (e.g., weak hydrogen/chalcogen bonds influencing supramolecular assembly) .
  • LC-MS/HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and optimize its pharmacological profile?

  • Methodology :

  • Molecular docking (AutoDock/Vina): Screens against targets like COX-2, using PDB structures to identify binding modes of the triazole core and sulfanyl groups .
  • DFT calculations (Gaussian/B3LYP): Models electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., chlorophenyl vs. methylphenyl) with reactivity .
  • ADME prediction (SwissADME): Evaluates logP, bioavailability, and blood-brain barrier permeability for lead optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Cross-validation assays : Re-test antimicrobial activity under standardized conditions (e.g., CLSI guidelines) to address discrepancies in MIC values .
  • Dose-response curves : Differentiate between cytotoxic and therapeutic effects in cancer cell lines (e.g., MTT assays with IC₅₀ normalization) .
  • Structural analogs : Compare with derivatives lacking the styryl group to isolate the contribution of specific substituents to activity .

Q. How does structural modification of the sulfanyl or styryl groups alter the compound’s supramolecular interactions?

  • Methodology :

  • Crystallographic studies : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to assess packing efficiency and hydrogen-bonding networks .
  • Hirshfeld surface analysis (CrystalExplorer): Quantifies interaction ratios (e.g., C–H⋯π vs. S⋯S contacts) in derivatives .
  • Thermogravimetric analysis (TGA) : Correlates substituent bulk (e.g., tert-butyl vs. methyl) with thermal stability .

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